molecular formula C8H6ClFO4S B14711095 Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- CAS No. 23379-01-3

Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro-

Cat. No.: B14711095
CAS No.: 23379-01-3
M. Wt: 252.65 g/mol
InChI Key: NCFUWVZDRFKIEA-UHFFFAOYSA-N
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Description

Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The molecular structure of Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- includes a benzenesulfonyl fluoride group with an acetyloxy and a chloro substituent, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of sulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions . This method is favored due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro-, often employs large-scale batch or continuous processes. These processes utilize readily available starting materials and optimize reaction conditions to maximize yield and purity. The use of phase transfer catalysts and advanced purification techniques ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and solvents like acetonitrile or dichloromethane to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .

Mechanism of Action

The mechanism of action of Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- involves its interaction with target molecules through the sulfonyl fluoride group. This group can react with nucleophilic residues in proteins, such as serine, forming covalent bonds that inhibit enzyme activity. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound modifies the active site and prevents substrate binding .

Properties

CAS No.

23379-01-3

Molecular Formula

C8H6ClFO4S

Molecular Weight

252.65 g/mol

IUPAC Name

(2-chloro-4-fluorosulfonylphenyl) acetate

InChI

InChI=1S/C8H6ClFO4S/c1-5(11)14-8-3-2-6(4-7(8)9)15(10,12)13/h2-4H,1H3

InChI Key

NCFUWVZDRFKIEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)S(=O)(=O)F)Cl

Origin of Product

United States

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